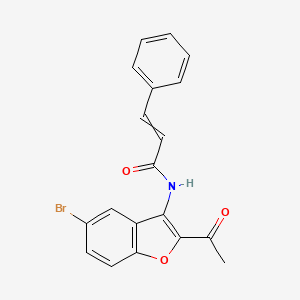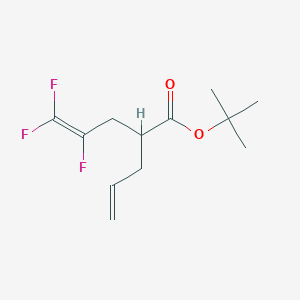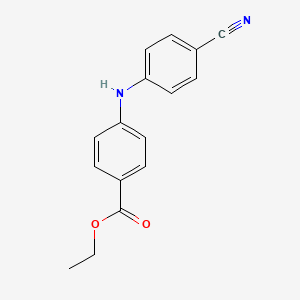
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a difluoromethyl group attached to an oxathiolane ring, which is a sulfur-containing heterocycle. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable target for various synthetic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of the difluoromethyl group into the oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the process. Additionally, the development of cost-effective and environmentally friendly difluoromethylating agents is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to more reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique reactivity makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s stability and reactivity profile make it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity. Additionally, the oxathiolane ring can undergo various chemical transformations, modulating the compound’s activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Similar structure but with a trifluoromethyl group.
3-(Chloromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a chloromethyl group instead of difluoromethyl.
3-(Methyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a methyl group instead of difluoromethyl.
Uniqueness
The presence of the difluoromethyl group in 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its analogs and valuable for specific applications in pharmaceuticals and materials science .
Propriétés
Numéro CAS |
652143-77-6 |
|---|---|
Formule moléculaire |
C4H6F2O3S |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
3-(difluoromethyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H6F2O3S/c5-4(6)3-1-2-9-10(3,7)8/h3-4H,1-2H2 |
Clé InChI |
UYLCQTLDEGFJER-UHFFFAOYSA-N |
SMILES canonique |
C1COS(=O)(=O)C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
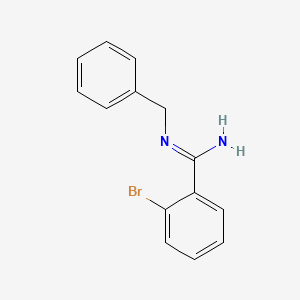
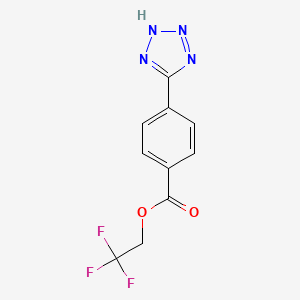
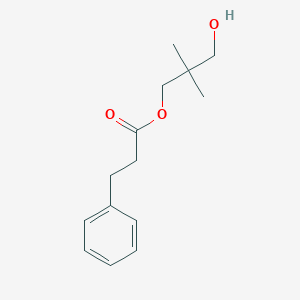
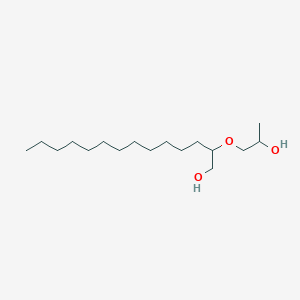
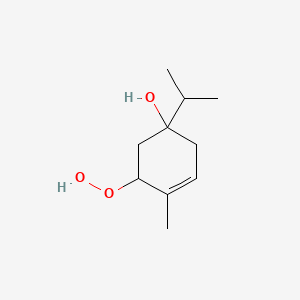
![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)
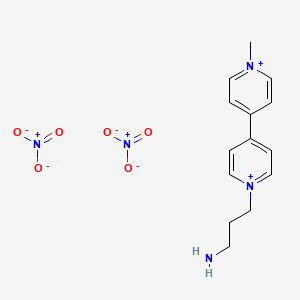
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)
